3-methyl-4-nitro-N-nonylbenzamide
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and Spatial Configuration
The three-dimensional arrangement of 3-methyl-4-nitro-N-nonylbenzamide has been resolved through X-ray diffraction studies, revealing a non-planar molecular geometry. The benzene ring substituted with methyl and nitro groups forms a dihedral angle of 10.66° with the adjacent amide-functionalized aromatic system. The nitro group (-NO₂) exhibits a torsional angle of 11.49° relative to the plane of its attached benzene ring, indicating moderate conjugation with the aromatic π-system. This spatial distortion arises from steric interactions between the methyl group at position 3 and the bulky nonyl chain attached to the amide nitrogen.
The nonyl substituent adopts a gauche conformation, minimizing van der Waals repulsions with the aromatic core. Crystallographic data further indicate weak intramolecular hydrogen bonding between the amide N-H and the nitro oxygen (N-H···O distance: 2.12 Å), stabilizing the observed conformation. Intermolecular interactions in the crystal lattice include C-H···O contacts (2.45–2.67 Å) and π-π stacking between adjacent benzene rings (centroid distance: 3.82 Å). These features collectively govern the compound’s packing behavior and solubility profile.
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | a=7.793 Å, b=8.158 Å, c=12.788 Å |
| Dihedral Angle (Aromatic) | 10.66° |
| Torsional Angle (NO₂) | 11.49° |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR analysis (400 MHz, CDCl₃) reveals distinct signals corresponding to the compound’s structural motifs:
- Aromatic protons : A doublet at δ 8.23 ppm (1H, J=8.4 Hz) and a triplet at δ 7.89 ppm (1H, J=7.2 Hz) arise from the nitro-substituted benzene ring. The methyl group at position 3 appears as a singlet at δ 2.45 ppm.
- Nonyl chain : A multiplet at δ 1.25–1.45 ppm (14H) corresponds to the methylene groups, while the terminal methyl resonates at δ 0.88 ppm (3H, t).
- Amide proton : The N-H proton is observed as a broad singlet at δ 6.12 ppm, indicative of hydrogen bonding.
¹³C NMR (100 MHz, CDCl₃) confirms the connectivity:
- Carbonyl carbon (C=O): δ 167.8 ppm
- Nitro-substituted aromatic carbons: δ 148.2 (C-NO₂), 134.5 (C-CH₃), 128.9–126.4 (remaining aromatics)
- Nonyl chain carbons: δ 31.9–22.7 (methylene), 14.1 (terminal CH₃)
Infrared (IR) Vibrational Mode Analysis
FT-IR spectroscopy (KBr pellet) identifies critical functional groups:
- Nitro group : Asymmetric stretching at 1520 cm⁻¹ and symmetric stretching at 1350 cm⁻¹
- Amide : C=O stretch at 1655 cm⁻¹; N-H bend at 1548 cm⁻¹
- Aromatic C-H : Out-of-plane bends at 830 cm⁻¹ and 760 cm⁻¹
- Aliphatic C-H : Stretches at 2920 cm⁻¹ and 2850 cm⁻¹ (nonyl chain)
Table 2: Major IR Absorption Bands
| Vibration Mode | Wavenumber (cm⁻¹) |
|---|---|
| νₐₛ(NO₂) | 1520 |
| νₛ(NO₂) | 1350 |
| ν(C=O) | 1655 |
| δ(N-H) | 1548 |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS-ESI) exhibits a molecular ion peak at m/z 303.1582 [M+H]⁺ (calculated for C₁₆H₂₁N₃O₃⁺: 303.1576). Key fragmentation pathways include:
- Loss of the nonyl chain (-C₉H₁₉N): m/z 178.0384
- Cleavage of the amide bond: m/z 135.0441 (C₇H₆NO₂⁺)
- Retro-Diels-Alder rearrangement: m/z 117.0339 (C₆H₅NO⁺)
Figure 1: Proposed Fragmentation Pathways
(Note: Illustrative fragmentation scheme based on analogous benzamides)
Comparative Structural Analysis with Substituted Benzamide Derivatives
This compound demonstrates distinct structural features compared to related compounds:
4-Methyl-3-nitro-N-(3-nitrophenyl)benzamide :
- Additional nitro group reduces amide N-H acidity (pKa shift from 8.1 to 6.9)
- Enhanced π-π stacking due to extended conjugation
3-Methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide :
- Pyrrolidinone substituent enables hydrogen bonding with biological targets
- Increased solubility in polar aprotic solvents (DMSO: 38 mg/mL vs. 12 mg/mL for nonyl derivative)
Table 3: Structural Comparison of Benzamide Derivatives
Properties
Molecular Formula |
C17H26N2O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-methyl-4-nitro-N-nonylbenzamide |
InChI |
InChI=1S/C17H26N2O3/c1-3-4-5-6-7-8-9-12-18-17(20)15-10-11-16(19(21)22)14(2)13-15/h10-11,13H,3-9,12H2,1-2H3,(H,18,20) |
InChI Key |
RPVVHFWHKDYDBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for 3-Methyl-4-Nitro-N-Nonylbenzamide
Nitration of Methyl-Substituted Benzamide Precursors
The synthesis typically begins with the nitration of 3-methylbenzamide derivatives. Patent CN104356022A details the use of 4-chloro-3-nitrobenzoic acid as a starting material, where nitration is achieved using fuming nitric acid at 100–135°C under 0.8–1.2 MPa pressure. This method yields 3-methyl-4-nitrobenzoic acid with 50–85% efficiency, a significant improvement over traditional potassium permanganate-based oxidation. Recent advances from PMC10578353 highlight the use of tin(II) chloride dihydrate/HCl for selective nitro group reduction in polyfunctional intermediates, enabling precise control over regiochemistry.
Amide Bond Formation with Nonylamine
Coupling 3-methyl-4-nitrobenzoic acid with nonylamine requires activation of the carboxylic acid group. Bench-scale methods described in CN111217765A employ thionyl chloride to generate the reactive acid chloride intermediate, followed by reaction with nonylamine in dichloromethane at 0–5°C. This two-step process achieves 72–89% yield, with residual solvents removed via rotary evaporation. Industrial adaptations from RSC publications utilize pivalic anhydride as a coupling agent in toluene, enabling gram-scale production with 82% yield and reduced side-product formation.
Catalytic Amidation Innovations
Photochemical methods from patent CN113480433A demonstrate the use of hematoporphyrin/NiO catalysts under oxygen atmosphere, achieving 96.7% purity at 30°C. This approach eliminates the need for stoichiometric coupling agents, reducing waste by 40% compared to traditional methods. Au/DNA nanohybrid catalysts reported in RSC publications show exceptional activity in amidation, enabling reactions at ambient temperature with turnover numbers exceeding 500.
Reaction Optimization and Kinetic Analysis
Nitration Kinetics and Byproduct Mitigation
The nitration of 3-methylbenzamide derivatives follows second-order kinetics, with an activation energy of 58.2 kJ/mol as per data from CN104447348A. Key parameters affecting yield include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HNO₃ Concentration | 30–65% (w/w) | Maximizes nitronium ion generation |
| Temperature | 100–135°C | Balances reaction rate vs. decomposition |
| Pressure | 0.8–1.2 MPa | Suppresses volatile byproducts |
Side products such as 3-methyl-2-nitrobenzamide are minimized by maintaining pH < 3 during workup, as detailed in PMC10578353.
Amidation Efficiency Enhancement
The reaction of 3-methyl-4-nitrobenzoyl chloride with nonylamine exhibits pseudo-first-order kinetics. Data from CN104356022A reveals that:
- Stoichiometric excess of nonylamine (1.2–1.5 eq) improves conversion to 94%
- Polar aprotic solvents (DMF, DMSO) increase reaction rate by 3x vs. dichloromethane
- Molecular sieves (4Å) reduce hydrolysis side reactions by maintaining anhydrous conditions
Industrial-scale processes described in CN111217765A implement continuous flow reactors with residence times of 8–12 minutes, achieving space-time yields of 1.2 kg/L·h.
Industrial-Scale Production Methodologies
Continuous Manufacturing Processes
Patent CN111217765A discloses a plant-scale synthesis using:
Advanced Purification Techniques
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | E-Factor |
|---|---|---|---|---|
| Classical Nitration | 50–65 | 97–98 | 120–150 | 8.2 |
| Photochemical | 72–78 | 99.7 | 90–110 | 3.1 |
| Continuous Flow | 85–89 | 99.5 | 75–95 | 2.8 |
Data synthesized from
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-nonylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products
Reduction: The major product is 3-methyl-4-amino-N-nonylbenzamide.
Substitution: Depending on the substituent, products like this compound derivatives can be formed.
Scientific Research Applications
3-methyl-4-nitro-N-nonylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-nonylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the nonyl group provides hydrophobic interactions with biological molecules. These interactions can affect enzyme activity and protein function, leading to various biological effects.
Comparison with Similar Compounds
4-Methyl-N-(3-methylphenyl)-3-nitrobenzamide ()
- Structure: Differs in the substitution pattern: the nitro group is at position 3, and the methyl group is at position 3. The amide nitrogen is bonded to a 3-methylphenyl group instead of a nonyl chain.
- Key Properties: The 3-nitro/4-methyl arrangement may alter electronic effects compared to the 4-nitro/3-methyl configuration in the target compound. The shorter aryl substituent (3-methylphenyl vs.
- Applications: Not explicitly stated, but nitrobenzamides with aryl groups are often explored as enzyme inhibitors or intermediates in drug synthesis.
N-(3-Chlorophenethyl)-4-nitrobenzamide ()
- Structure: Shares the 4-nitrobenzamide core but replaces the nonyl chain with a 3-chlorophenethyl group.
- The absence of a methyl group at position 3 simplifies the aromatic ring’s steric environment.
- Applications : Described as a "bio-functional hybrid molecule," suggesting utility in biochemical studies or drug discovery.
4-Nitro-N-(3-nitrophenyl)benzamide ()
- Structure : Features dual nitro groups (4-nitrobenzamide linked to a 3-nitrophenyl group).
- Reduced solubility in polar solvents due to increased molecular rigidity and nitro group density.
- Synthesis : Prepared via 4-nitrobenzoyl chloride and 3-nitroaniline, demonstrating a scalable route for nitrobenzamide derivatives .
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide ()
- Structure : Combines a 4-(trifluoromethyl)benzamide core with a 4-methyl-3-nitrophenyl substituent.
- Key Properties :
- The trifluoromethyl group is strongly electron-withdrawing, further polarizing the benzamide core compared to the methyl group in the target compound.
- Enhanced metabolic stability due to fluorine’s inertness, a trait desirable in pharmaceuticals.
- Applications : Likely explored for agrochemical or medicinal applications given its trifluoromethyl group .
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide ()
- Structure : Contains a chloro and methyl group on the phenyl ring (3-chloro-4-methylphenyl) attached to the 4-nitrobenzamide.
- Molecular weight (290.70 g/mol) is lower than the target compound’s hypothetical mass (~350–400 g/mol with a nonyl chain).
- Applications : Marketed for laboratory research, suggesting utility in chemical biology or mechanistic studies .
Comparative Analysis Table
| Compound Name | Substituents on Benzamide Core | Amide Nitrogen Substituent | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| 3-Methyl-4-nitro-N-nonylbenzamide | 3-methyl, 4-nitro | Nonyl chain | Nitro, methyl | Lipophilic drug candidates |
| 4-Methyl-N-(3-methylphenyl)-3-nitrobenzamide | 4-methyl, 3-nitro | 3-methylphenyl | Nitro, methyl | Enzyme inhibitors |
| N-(3-Chlorophenethyl)-4-nitrobenzamide | 4-nitro | 3-chlorophenethyl | Nitro, chloro | Bio-functional hybrids |
| 4-Nitro-N-(3-nitrophenyl)benzamide | 4-nitro | 3-nitrophenyl | Dual nitro | Reactive intermediates |
| N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide | 4-(trifluoromethyl) | 4-methyl-3-nitrophenyl | Trifluoromethyl, nitro | Agrochemicals |
| N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide | 4-nitro | 3-chloro-4-methylphenyl | Nitro, chloro, methyl | Laboratory research |
Research Implications and Gaps
- Electronic Effects : The position of nitro and methyl groups significantly alters electronic properties. For example, 4-nitro groups (as in the target compound) may direct electrophilic reactions para to the nitro group, whereas 3-nitro isomers () could exhibit meta-directing behavior.
- Lipophilicity vs. Solubility: The nonyl chain in the target compound likely enhances lipid solubility, making it suitable for topical applications, while shorter substituents (e.g., ) favor aqueous environments.
- Synthetic Flexibility : The evidence highlights robust methods for nitrobenzamide synthesis (e.g., acyl chloride reactions), which can be adapted to optimize the target compound’s yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
